Cas no 1256360-35-6 (2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester)

2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester is a specialized boronic acid derivative used primarily in Suzuki-Miyaura cross-coupling reactions, a key methodology in synthetic organic chemistry. The pinacol ester group enhances stability, facilitating handling and storage under ambient conditions. The presence of both benzylamino and nitro substituents on the phenyl ring offers unique reactivity, enabling selective functionalization in complex molecular architectures. This compound is particularly valuable in pharmaceutical and materials science research, where precise control over coupling reactions is critical. Its well-defined structure and compatibility with diverse reaction conditions make it a reliable intermediate for constructing advanced aromatic systems.
2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester structure
1256360-35-6 structure
Product Name:2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester
CAS No:1256360-35-6
MF:C19H23BN2O4
MW:354.207925081253
CID:828558
Update Time:2026-04-29

2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester

Computed Properties

  • Exact Mass: 354.17500

Experimental Properties

  • PSA: 76.31000
  • LogP: 4.10230

2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester

Introduction to 2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester (CAS No. 1256360-35-6)

2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester is a highly specialized organic compound with the CAS registry number 1256360-35-6. This compound belongs to the class of boronic acids, which are widely utilized in various chemical reactions, particularly in the field of organic synthesis. The structure of this compound features a phenyl ring substituted with a nitro group at the 3-position and a benzylamino group at the 2-position, with a boronic acid pinacol ester moiety attached. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

The synthesis of 2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production of boronic acid derivatives, including this compound.

One of the most significant applications of 2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester lies in its role as a substrate in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone in modern organic chemistry, facilitating the formation of carbon-carbon bonds between boronic acids and aryl halides or other electrophilic partners. The presence of the nitro group and benzylamino substituent on the phenyl ring introduces unique electronic and steric properties, which can be exploited to control reactivity and selectivity in cross-coupling reactions.

Recent studies have highlighted the potential of this compound in drug discovery efforts. The nitro group is known to exhibit bioisosteric properties, making it a valuable substituent in medicinal chemistry for modulating pharmacokinetic profiles and bioavailability. Additionally, the benzylamino group can serve as a scaffold for further functionalization, enabling the design of molecules with diverse biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors or modulators of G-protein coupled receptors (GPCRs), which are critical targets in therapeutic development.

In terms of material science applications, 2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester has shown promise as a building block for constructing advanced polymers and hybrid materials. The boronic acid moiety can participate in click chemistry reactions or act as a cross-linking agent, enabling the creation of stimuli-responsive materials or high-performance composites. Researchers have also explored its use in metal-mediated coupling reactions to synthesize nanostructured materials with tailored electronic properties.

The structural versatility of 2-N-Benzylamino-3-nitrophenylboronic Acid Pinacol Ester makes it an attractive candidate for further exploration across multiple disciplines. Its ability to undergo various transformations while retaining key functional groups positions it as an essential intermediate in both academic research and industrial applications. As advancements in synthetic methodology continue to evolve, so too will the potential uses and significance of this compound within the broader chemical community.

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